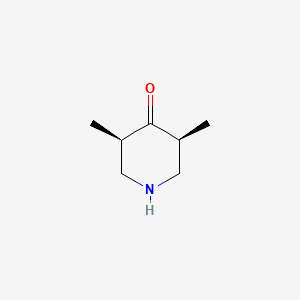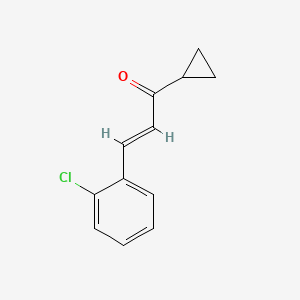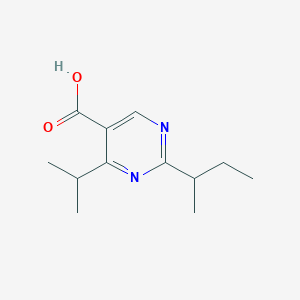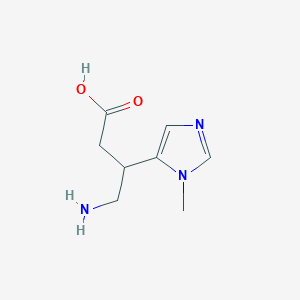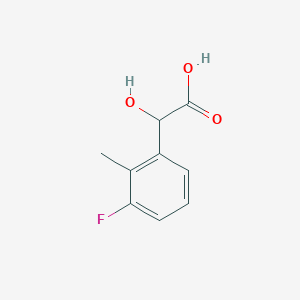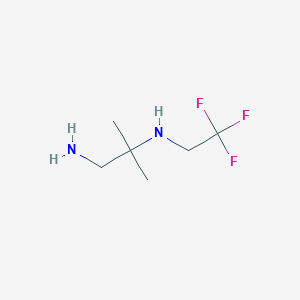
1-Bromo-3-(methoxymethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(methoxymethyl)cyclobutane is an organic compound with the molecular formula C6H11BrO. It is a cyclic compound that features a bromine atom and a methoxymethyl group attached to a cyclobutane ring. This compound is of interest due to its unique structural and chemical properties, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methoxymethyl)cyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-(methoxymethyl)cyclobutene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Bromo-3-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding cyclobutane derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Reactions: 3-(Methoxymethyl)cyclobutanol or 3-(Methoxymethyl)cyclobutylamine.
Oxidation Reactions: 3-(Methoxymethyl)cyclobutanone or 3-(Methoxymethyl)cyclobutanoic acid.
Reduction Reactions: 3-(Methoxymethyl)cyclobutane.
科学的研究の応用
1-Bromo-3-(methoxymethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the effects of brominated compounds on biological systems.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3-(methoxymethyl)cyclobutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
類似化合物との比較
- 1-Bromo-2-(methoxymethyl)cyclobutane
- 1-Bromo-4-(methoxymethyl)cyclobutane
- 1-Chloro-3-(methoxymethyl)cyclobutane
Uniqueness: 1-Bromo-3-(methoxymethyl)cyclobutane is unique due to the specific positioning of the bromine and methoxymethyl groups on the cyclobutane ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
特性
分子式 |
C6H11BrO |
|---|---|
分子量 |
179.05 g/mol |
IUPAC名 |
1-bromo-3-(methoxymethyl)cyclobutane |
InChI |
InChI=1S/C6H11BrO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4H2,1H3 |
InChIキー |
CMPKQUWSEFNMME-UHFFFAOYSA-N |
正規SMILES |
COCC1CC(C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




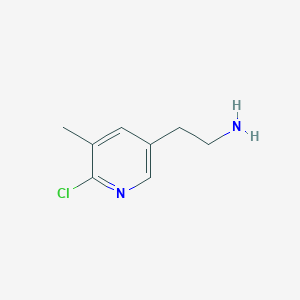
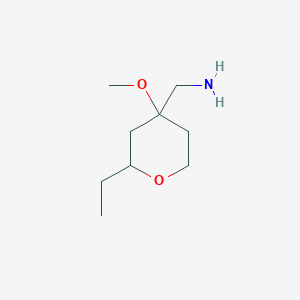
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)

